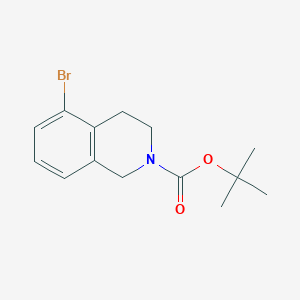

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAAGRAKROVFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592736 | |

| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215184-78-4 | |

| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core characteristics, experimental methodologies for their determination, and a logical workflow for its characterization.

Core Physicochemical Data

N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, also known as tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a substituted tetrahydroisoquinoline derivative. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modulates its reactivity, making it a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.20 g/mol | [1] |

| Physical Form | Colorless or white to yellow solid or liquid | [2] |

| Purity | ≥97% | [1] |

| Storage Conditions | Refrigerator (2-8°C), sealed, away from moisture | [1][2] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [1] |

| logP (calculated) | 3.7423 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to compounds of this nature.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2°C per minute) as the temperature approaches the expected melting point.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.

-

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction conditions or biological assays.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: A precisely weighed amount of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Dissolution: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solubility is determined by visual inspection. The compound is classified as:

-

Soluble: If it dissolves completely.

-

Partially soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.

Caption: Workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.

This guide serves as a foundational resource for professionals working with N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. The provided data and protocols are intended to facilitate its effective use in research and development.

References

synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a key building block in medicinal chemistry and drug development. The document outlines a reliable three-step synthetic pathway, commencing with the bromination of isoquinoline, followed by reduction to the corresponding tetrahydroisoquinoline, and culminating in the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This guide includes detailed experimental protocols, tabulated quantitative data, and process diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound (CAS No. 215184-78-4) is a valuable heterocyclic intermediate. The tetrahydroisoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The Boc protecting group ensures the stability of the nitrogen atom during subsequent synthetic transformations and can be readily removed under mild acidic conditions.

This guide details a common and effective synthetic route to this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from isoquinoline:

-

Bromination: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.

-

Reduction: Catalytic hydrogenation of 5-bromoisoquinoline to afford 5-bromo-1,2,3,4-tetrahydroisoquinoline.

-

Boc Protection: Protection of the secondary amine of 5-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O) to give the final product.

The overall synthetic scheme is presented below.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a well-established method for the selective bromination of isoquinoline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isoquinoline | 129.16 | 44.0 g (40 mL) | 330 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 64.6 g | 363 mmol |

| Concentrated Sulfuric Acid (96%) | 98.08 | 340 mL | - |

| 25% Aqueous Ammonia | - | As needed | - |

| Diethyl Ether | 74.12 | ~1.2 L | - |

| 1M Sodium Hydroxide | 40.00 | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.

-

Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.

-

The solution is then cooled to -25°C in a dry ice-acetone bath.

-

N-Bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -26°C and -22°C.

-

The resulting suspension is stirred at -22 ± 1°C for 2 hours, and then at -18 ± 1°C for an additional 3 hours.

-

The reaction mixture is carefully poured onto 1.0 kg of crushed ice in a 5-liter flask.

-

The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, while keeping the temperature below 25°C.

-

The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether. The mixture is shaken vigorously.

-

The layers are separated, and the aqueous phase is extracted twice more with 200 mL portions of diethyl ether.

-

The combined organic phases are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to yield 5-bromoisoquinoline as a white solid.

Quantitative Data:

| Product | Yield | Purity |

| 5-Bromoisoquinoline | 34-36 g (47-49%) | >97% |

Step 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

This step involves the reduction of the pyridine ring of 5-bromoisoquinoline. Catalytic hydrogenation is a standard and effective method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |

| 5-Bromoisoquinoline | 208.06 | 34.0 g | 163 mmol |

| Palladium on Carbon (10% Pd) | - | ~1.7 g (5 mol%) | - |

| Methanol or Ethanol | - | 340 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Pressurized | - |

Procedure:

-

To a hydrogenation vessel, add 5-bromoisoquinoline (34.0 g, 163 mmol) and methanol or ethanol (340 mL).

-

Carefully add 10% Palladium on carbon (1.7 g) to the solution.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-bromo-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification if of sufficient purity.

Quantitative Data (Representative):

| Product | Expected Yield | Purity |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | High (>90%) | >95% |

Step 3: Synthesis of this compound

This final step is the protection of the secondary amine with a Boc group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | 212.08 | 34.6 g | 163 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 39.3 g | 180 mmol |

| Triethylamine (TEA) or Sodium Hydroxide | 101.19 / 40.00 | 25 mL / 7.2 g | 180 mmol |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 84.93 / 72.11 | 350 mL | - |

Procedure:

-

Dissolve 5-bromo-1,2,3,4-tetrahydroisoquinoline (34.6 g, 163 mmol) in dichloromethane (350 mL).

-

To the stirred solution, add triethylamine (25 mL, 180 mmol).

-

A solution of di-tert-butyl dicarbonate (39.3 g, 180 mmol) in a small amount of dichloromethane is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.

Quantitative Data (Representative):

| Product | Expected Yield | Purity |

| This compound | High (>90%) | >97% |

Product Characterization

This compound

| Property | Value |

| CAS Number | 215184-78-4 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Colorless or white to yellow solid or liquid |

| Purity (typical) | ≥97% |

Note: Detailed NMR and other characterization data should be obtained for the synthesized compound and compared with reference spectra.

Logical Workflow Diagram

The following diagram illustrates the decision-making and workflow process for the synthesis.

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of this compound. The procedures provided are based on established and reliable chemical transformations. By following these protocols, researchers and drug development professionals can efficiently produce this key intermediate for their synthetic needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all intermediates and the final product should be fully characterized to confirm their identity and purity.

A Technical Guide to Determining the Solubility of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations, predictive approaches, and detailed experimental protocols necessary for its empirical determination.

Theoretical Background and Predictive Models

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, key structural features influencing its solubility include the presence of a bulky, nonpolar tert-butyl group, which contributes to its lipophilicity, and the polar carboxylate group. The bromine atom can also affect the molecule's overall polarity and intermolecular interactions. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in organic solvents with similar polarity.

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. Various software packages and machine learning models, such as those offered by ChemAxon, ACD/Labs, and Rowan, can predict aqueous and organic solubility based on the compound's structure.[1][2][3] These predictive tools can be valuable in the initial stages of solvent screening, helping to prioritize solvents for experimental testing.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly classify the compound's solubility in a range of solvents.

Experimental Protocol:

-

Preparation: Dispense 0.1 g of this compound into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 3 mL of a selected organic solvent in portions, with vigorous shaking after each addition.

-

Observation: Visually inspect the mixture to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

Classification: Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the flask and agitate it at a constant temperature using a mechanical shaker or orbital shaker until equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).

Data Presentation

The quantitative solubility data for this compound should be systematically recorded. The following table provides a template for organizing the experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Notes |

| Dichloromethane | 25 | Shake-Flask | ||

| Chloroform | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Tetrahydrofuran | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Heptane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide | 25 | Shake-Flask | ||

| N,N-Dimethylformamide | 25 | Shake-Flask |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Stability of Boc-Protected 5-Bromo-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data in published literature, this document outlines a systematic approach to evaluating its stability through forced degradation studies. It includes detailed experimental protocols, data presentation templates, and visual workflows to guide researchers in establishing a stability-indicating profile for this molecule. The principles and methodologies described herein are grounded in established knowledge of Boc-protecting group chemistry and regulatory expectations for stability analysis.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of complex biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for masking the secondary amine during synthetic transformations. However, the stability of this group, and the molecule as a whole, under various chemical and physical stress conditions is a critical parameter that influences reaction optimization, purification, and storage.

This guide details the framework for a comprehensive forced degradation study, a practice mandated by regulatory agencies like the FDA and ICH to understand the intrinsic stability of a drug substance.[2] Such studies are designed to identify potential degradation products and establish degradation pathways, which is fundamental for the development of stable formulations and robust analytical methods.[3]

Core Stability Profile of the Boc Protecting Group

The stability of the Boc group is well-characterized and is central to its widespread use. It is generally stable under basic, nucleophilic, and reductive conditions.[4] Its primary lability is towards acids, which facilitate its removal through the formation of a stable tert-butyl cation.[4]

General Stability Characteristics:

-

Acidic Conditions: Highly labile. Cleavage is readily achieved with strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as some Lewis acids.[5][6]

-

Basic Conditions: Generally stable. Resistant to cleavage by common bases such as sodium hydroxide.

-

Oxidative Conditions: The Boc group itself is relatively stable, but the entire molecule's susceptibility to oxidation must be considered.

-

Thermal Stress: Can be liable to thermal deprotection at elevated temperatures.

-

Photostability: The bromo-aromatic portion of the molecule may be susceptible to degradation upon exposure to light.

Forced Degradation Experimental Protocols

A forced degradation study intentionally exposes the compound to stress conditions exceeding those of accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradants.[6]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[7] This method must be capable of separating the parent compound from all process impurities and potential degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for the identification of degradants.[7]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol for Acid Hydrolysis

-

Preparation: Dissolve this compound in a suitable co-solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid to a final concentration of ~1 mg/mL.

-

Stress Condition: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

Protocol for Base Hydrolysis

-

Preparation: Dissolve the compound in a co-solvent and add 0.1 M sodium hydroxide to a final concentration of ~1 mg/mL.

-

Stress Condition: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at specified time points.

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Dilute and analyze by HPLC-UV/MS.

Protocol for Oxidative Degradation

-

Preparation: Dissolve the compound in a suitable solvent. Add 3% (v/v) hydrogen peroxide solution.

-

Stress Condition: Keep the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time points.

-

Analysis: Analyze directly by HPLC-UV/MS.

Protocol for Thermal Degradation

-

Preparation: Place the solid compound in a vial.

-

Stress Condition: Heat the sample in a thermostatically controlled oven at 80°C.

-

Sampling: At each time point, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent.

-

Analysis: Dilute and analyze by HPLC-UV/MS.

Protocol for Photostability

-

Preparation: Prepare a solution of the compound (~1 mg/mL) and place the solid compound in separate, phototransparent containers. Prepare dark controls wrapped in aluminum foil.

-

Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Sampling: Analyze the samples after the exposure period.

-

Analysis: Dissolve the solid sample, and analyze both solid and solution samples by HPLC-UV/MS.

Data Presentation and Interpretation

Quantitative results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | Temp. | % Assay of Parent Compound | % Total Degradation | Major Degradant(s) (RRT) |

| Control | 24 h | RT | 99.8% | 0.2% | - |

| 0.1 M HCl | 8 h | 60°C | 85.2% | 14.8% | 0.45 (Deboc-adduct) |

| 0.1 M NaOH | 24 h | 60°C | 98.5% | 1.5% | Minor peaks <0.5% |

| 3% H₂O₂ | 24 h | RT | 94.1% | 5.9% | 1.15 (N-oxide) |

| Thermal (Solid) | 48 h | 80°C | 97.2% | 2.8% | Minor peaks <0.5% |

| Photolytic (Solid) | ICH Q1B | RT | 96.5% | 3.5% | 1.30 (Debrominated) |

RRT: Relative Retention Time

Potential Degradation Pathways

Based on the known reactivity of the Boc group and halogenated aromatics, a primary degradation pathway can be postulated.

Caption: Postulated mechanism for acid-catalyzed deprotection.

Under acidic conditions, the primary degradation is expected to be the cleavage of the Boc group, yielding the free secondary amine, 5-bromo-1,2,3,4-tetrahydroisoquinoline, along with isobutene and carbon dioxide.[4] Oxidative stress may lead to the formation of an N-oxide, while photolytic stress could potentially cause debromination or other radical-mediated reactions.

Conclusion

While specific, publicly available stability data for this compound is scarce, a robust stability profile can be established through systematic forced degradation studies. This guide provides the necessary framework, including detailed experimental protocols and data interpretation strategies, for researchers to assess the intrinsic stability of this important synthetic intermediate. The primary anticipated vulnerability is the acid-lability of the Boc protecting group. A thorough understanding of its stability is paramount for ensuring the quality, efficacy, and safety of the advanced intermediates and final active pharmaceutical ingredients derived from it.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-BROMO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 215184-78-4 [chemicalbook.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate for Researchers and Drug Development Professionals

Introduction

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key synthetic intermediate, is gaining prominence in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the aromatic ring and a protective tert-butyloxycarbonyl (Boc) group on the nitrogen atom, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a special focus on its role in the development of novel therapeutic agents, including STING (Stimulator of Interferon Genes) inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The purity and pricing can vary, and it is recommended to consult the suppliers' websites for the most current information. Below is a summary of key data from various suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 250 mg, 1 g, 5 g |

| AOBChem | Not specified | 1 g, 5 g, 10 g, 25 g |

| ChemScene | ≥97% | Inquire for details |

| Ottokemi | 97% | Inquire for details |

| CymitQuimica | 97% | 1 g, 5 g, 10 g, 25g |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 215184-78-4 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Off-white to white solid |

| Boiling Point | 382.4 °C at 760 mmHg |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the protection of the secondary amine of 5-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 5-bromo-1,2,3,4-tetrahydroisoquinoline

Materials:

-

5-bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide (1.0 eq) in tetrahydrofuran (THF), add triethylamine (2.2 eq).

-

To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as an off-white solid. The product can often be used in the next step without further purification.

Application in the Synthesis of STING Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a crucial component of the innate immune system, and its overactivation is implicated in various inflammatory and autoimmune diseases.

The synthesis of these inhibitors typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a new carbon-carbon bond at the 5-position of the isoquinoline ring.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The STING Signaling Pathway and Therapeutic Intervention

The cGAS-STING signaling pathway is a critical mediator of the innate immune response to cytosolic DNA. Upon detection of cytosolic DNA, the enzyme cGAS (cyclic GMP-AMP synthase) produces the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the phosphorylation of TBK1 and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to autoimmune and autoinflammatory diseases. Therefore, inhibitors of the STING pathway are of significant therapeutic interest. The 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, synthesized from the title compound, represent a promising class of such inhibitors.

Conclusion

This compound is a valuable and commercially accessible building block for synthetic and medicinal chemists. Its utility in the construction of complex molecular architectures, particularly in the development of STING inhibitors, highlights its importance in modern drug discovery. The synthetic and coupling methodologies outlined in this guide provide a foundation for researchers to utilize this versatile intermediate in their own research and development endeavors. As the understanding of the STING pathway and its role in disease continues to grow, the demand for such key intermediates is likely to increase, further solidifying the importance of this compound in the field of therapeutic development.

The Reactive Nature of the C-Br Bond in 5-Bromo-3,4-dihydroisoquinolines: A Technical Guide for Synthetic Advancement

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine bond at the 5-position of the 3,4-dihydroisoquinoline scaffold. This information is of critical value for researchers, medicinal chemists, and professionals in drug development, as the 3,4-dihydroisoquinoline core is a privileged scaffold in numerous biologically active compounds. Functionalization at the C-5 position through the versatile C-Br bond offers a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

The 5-bromo-3,4-dihydroisoquinoline moiety serves as a key building block in synthetic organic chemistry. The presence of the bromine atom, a good leaving group, on the aromatic ring facilitates a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, thereby enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. A crucial first step in leveraging the reactivity of this scaffold is the protection of the secondary amine, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and enhance solubility.

Synthesis of N-Boc-5-bromo-3,4-dihydroisoquinoline

The protection of the nitrogen atom of 5-bromo-3,4-dihydroisoquinoline is a prerequisite for efficient cross-coupling. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal.

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve 5-bromo-3,4-dihydroisoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-5-bromo-3,4-dihydroisoquinoline.

Reactivity of the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position of the N-protected 3,4-dihydroisoquinoline ring is highly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3,4-dihydroisoquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

General Reaction Scheme:

Suzuki-Miyaura Coupling Reaction

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | [>90] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | [85-95] |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | [80-90] |

*Note: Yields are estimated based on similar reactions reported in the literature for analogous aryl bromides, as specific data for 5-bromo-3,4-dihydroisoquinolines is limited.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried reaction vessel, add N-Boc-5-bromo-3,4-dihydroisoquinoline, the arylboronic acid, and the base. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Reagent Addition: The palladium catalyst and ligand are added under the inert atmosphere, followed by the degassed solvent system.

-

Reaction: The mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Heck Reaction: Synthesis of 5-Vinyl-3,4-dihydroisoquinolines

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of 5-alkenyl-3,4-dihydroisoquinolines.[1] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

General Reaction Scheme:

Heck Reaction

Quantitative Data for Heck Reaction:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | [70-85] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | [>90] |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 12 | [65-80] |

*Note: Yields are estimated based on similar reactions reported in the literature for analogous aryl bromides.

Experimental Protocol: Heck Reaction

-

Inert Atmosphere: A mixture of N-Boc-5-bromo-3,4-dihydroisoquinoline, the palladium catalyst, and the ligand (if applicable) is placed in a reaction vessel under an inert atmosphere.

-

Reagent Addition: The degassed solvent, the alkene, and the base are added.

-

Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed.

-

Work-up: After cooling, the mixture is filtered to remove the palladium catalyst, and the filtrate is partitioned between water and an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-3,4-dihydroisoquinolines

The Buchwald-Hartwig amination enables the formation of a C-N bond between the aryl bromide and a primary or secondary amine.[2][3] This reaction is invaluable for the synthesis of 5-amino-3,4-dihydroisoquinoline derivatives, which are important pharmacophores.

General Reaction Scheme:

References

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Modern Isoquinoline Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are privileged structural motifs in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antitumor, antimicrobial, and neuroprotective agents.[1][2][3] The synthesis of these complex heterocyclic frameworks often requires multi-step sequences where precise control over reactive functional groups is paramount. Protecting group chemistry provides an essential strategy for temporarily masking a reactive site to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a particularly versatile and widely used tool in isoquinoline synthesis due to its unique combination of stability and mild cleavage conditions.[4][5]

This technical guide provides a comprehensive examination of the role of the Boc protecting group in the synthesis of isoquinolines. We will explore its application in classical named reactions and modern transition-metal-catalyzed methods, present quantitative data from key studies, provide detailed experimental protocols, and illustrate the core chemical transformations through mechanistic diagrams.

The tert-Butyloxycarbonyl (Boc) Group: Properties and Reactivity

The Boc group is a carbamate-based protecting group valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[5][6] This robustness allows for extensive chemical manipulation of other parts of a molecule without disturbing the protected amine.

Protection of Amines

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under neutral or basic conditions.[7][8] The reaction proceeds via nucleophilic attack of the amine on one of the anhydride's carbonyl carbons.[7][9] The resulting tert-butyl carbonate is an excellent leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[9]

Caption: General mechanism for N-Boc protection using Boc anhydride.

Deprotection of Amines

The key advantage of the Boc group is its lability under acidic conditions.[10][11] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, efficiently removes the group.[7][12] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[7] This acid-lability makes the Boc group orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[6]

Caption: General mechanism for acid-catalyzed N-Boc deprotection.

Core Applications of the Boc Group in Isoquinoline Synthesis

The Boc group plays a critical role in several classical and modern synthetic routes to isoquinolines by preventing N-alkylation, directing cyclization, and enabling controlled functionalization.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[13] The use of an N-Boc protected β-arylethylamine offers several advantages:

-

Prevention of Side Reactions: The Boc group prevents the amine from participating in undesired side reactions, such as N-alkylation or over-condensation with the aldehyde.

-

Activation/Deactivation Control: The electron-withdrawing nature of the Boc-carbamate can deactivate the aromatic ring slightly, requiring specific conditions for cyclization, which can be exploited for selectivity. Conversely, it allows the reaction to proceed without protonation of the amine, which would strongly deactivate the ring towards electrophilic attack.

-

Stereochemical Control: In asymmetric variants, the bulky Boc group can influence the facial selectivity of the cyclization onto the intermediate iminium ion, aiding in the synthesis of enantiopure alkaloids.[14]

The reaction proceeds by condensation to form an N-Boc iminium ion intermediate, which is then attacked by the electron-rich aryl ring to form the tetrahydroisoquinoline product.[13] This strategy has been employed in both solution-phase and solid-phase syntheses of diverse isoquinoline libraries.[15]

Caption: Role of the Boc group in the Pictet-Spengler reaction pathway.

Bischler-Napieralski Reaction

The classical Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[16][17] A key modification involves using an N-Boc protected β-arylethylamine, which upon acylation and subsequent treatment, can lead to the desired cyclized product. More significantly, β-arylethylcarbamates (where the Boc group is already in place) can be used as substrates.[16] This approach modifies the traditional mechanism, as the cyclization precursor is a carbamate rather than an amide. The use of the Boc group can influence the choice of dehydrating agent and reaction conditions, often allowing for milder protocols compared to the strong Lewis acids (e.g., POCl₃, P₂O₅) typically required.[17][18]

Caption: The Bischler-Napieralski reaction leading to isoquinolines.

Pomeranz-Fritsch-Bobbitt Synthesis

The Pomeranz-Fritsch reaction and its Bobbitt modification are classic methods for synthesizing isoquinolines and tetrahydroisoquinolines, respectively, from the acid-catalyzed cyclization of a benzalamino acetal.[19][20][21] Incorporating a Boc protecting group on the nitrogen atom of the aminoacetal precursor is a common strategy. This prevents protonation of the nitrogen under the acidic cyclization conditions, which would otherwise strongly deactivate the aromatic ring and inhibit the crucial electrophilic substitution step.[21] The Boc group ensures the substrate remains sufficiently reactive for ring closure, particularly for non-activated or moderately-activated aromatic systems.[22]

Transition Metal-Catalyzed Syntheses

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation and annulation reactions to construct the isoquinoline core.[23][24] In these syntheses, the Boc group is indispensable for protecting the nitrogen atom of the amine precursor. This protection prevents the amine from acting as a ligand and poisoning the metal catalyst. It also averts undesired N-H activation, ensuring that the catalytic cycle proceeds through the intended C-H activation pathway. After the isoquinoline core is constructed, the Boc group can be easily removed to yield the final product or to allow for further N-functionalization.

Quantitative Data Summary

The following table summarizes quantitative data from various studies employing the Boc protecting group in the synthesis of isoquinoline derivatives.

| Synthesis Method | N-Boc Protected Precursor | Key Conditions | Product | Yield (%) | Reference |

| Pictet-Spengler | N-Boc-phenylethylamine & Chiral Organocatalyst | Hydrogenation | N-Boc-(-)-salsolidine | 92% | [2] |

| Pictet-Spengler | N-Boc-phenylethylamine & Chiral Organocatalyst | Methylation | N-Boc-(-)-carnegine | 89% | [2] |

| Pictet-Spengler | N-Boc-Dopamine derivative | Solid-phase synthesis, acidic cleavage | Tetrahydroisoquinoline carboxamides | (Not specified) | [15] |

| Bischler-Napieralski | N-Boc-3,4-dimethoxyphenethylamine derivative | Aerobic oxidative coupling, reduction | (S,S)-tetramethylmagnolamine precursor | (Not specified) | [1] |

| Dearomative Cyanidation | Isoquinoline | (Boc)₂O, TMSCN, TFA (catalyst) | N-Boc-1-cyano-1,2-dihydroisoquinoline | up to 99% | [25] |

| General Protection | 1,2,3,6-Tetrahydropyridine | Boc₂O, THF, 0 °C to rt | tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate | 89% | [26] |

Experimental Protocols

Protocol 1: General N-Boc Protection of a Primary Amine[26][27]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aq. NaHCO₃) (1.5 equiv)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base to the solution and stir for 5-10 minutes at room temperature. For aqueous conditions, a biphasic system with NaHCO₃ can be used.

-

Add Boc₂O to the mixture, either neat or as a solution in the same solvent. Note: The reaction can be exothermic. For sensitive substrates, cool the flask to 0 °C before adding Boc₂O.[26]

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours). The reaction produces CO₂ gas, so the system should not be sealed.[9]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative[15]

This protocol is an adaptation for the synthesis of a support-bound amine, which is a precursor for isoquinoline carboxamides.

Materials:

-

Boc-protected tetrahydroisoquinoline carboxylic acid

-

(4-hydroxyphenyl)sulfide resin (Marshall linker)

-

Coupling agents (e.g., DIC, HOBt)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization base: 10% Diisopropylethylamine (DIPEA) in DMF

Procedure:

-

Resin Loading: Swell the resin in DMF. In a separate vessel, activate the Boc-protected tetrahydroisoquinoline carboxylic acid with coupling agents (e.g., DIC/HOBt) in DMF. Add the activated acid solution to the swollen resin and agitate at room temperature until coupling is complete (monitored by Kaiser test). Wash the resin extensively with DMF, DCM, and methanol, then dry.

-

Boc Deprotection: Swell the loaded resin in DCM. Treat the resin with the TFA/DCM solution for 30 minutes to cleave the Boc group.[7] Filter and wash the resin with DCM.

-

Neutralization: Wash the resin with DCM, then treat with the DIPEA/DMF solution to neutralize the resulting ammonium salt. Wash again with DMF and DCM. The support-bound free amine is now ready for further functionalization (e.g., acylation to form amides).[15]

Protocol 3: General N-Boc Deprotection with Trifluoroacetic Acid (TFA)[7][28]

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-50% v/v in DCM, typically 20%)

Procedure:

-

Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TFA/DCM solution to the flask. Gas evolution (CO₂ and isobutylene) will be observed.

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting product is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Conclusion

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application in the construction of isoquinoline frameworks is a testament to its versatility and reliability. By providing robust protection under a wide array of conditions while allowing for mild, acid-triggered removal, the Boc group enables chemists to execute complex synthetic sequences with high fidelity. Its role is crucial in classical methods like the Pictet-Spengler and Bischler-Napieralski reactions, where it prevents side reactions and modulates reactivity, as well as in contemporary transition-metal-catalyzed C-H activation strategies, where it is essential for preventing catalyst inhibition. The continued development of methodologies leveraging the unique properties of the Boc group will undoubtedly lead to more efficient and innovative syntheses of medicinally important isoquinoline alkaloids and their analogues.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 21. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. Isoquinoline synthesis [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. TFA-catalyzed solvent-free dearomative cyanidation of isoquinoline using (Boc)2O as an acylation agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy for the development of novel therapeutic agents. These protocols describe optimized conditions for the efficient synthesis of 5-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylates, which are valuable intermediates in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have made it an indispensable tool in modern organic synthesis. In the context of drug development, the 1,2,3,4-tetrahydroisoquinoline moiety is a common pharmacophore found in numerous biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of this scaffold via Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

This compound is a key building block for this purpose. The Boc protecting group enhances the stability and solubility of the tetrahydroisoquinoline core, while the bromine atom at the C-5 position serves as a reactive handle for the cross-coupling reaction. This document outlines detailed protocols for the successful Suzuki-Miyaura coupling of this substrate with various arylboronic acids.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Optimization of Reaction Conditions

The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the results of coupling this compound with a representative arylboronic acid under various conditions, based on findings for structurally related substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 4 | 88 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | 6 | 92 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 85 |

| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12 | 72 |

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.[2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DME to the flask, followed by the addition of Pd(dppf)Cl₂.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 5-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Ethanol

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add ethanol to the vial and seal it with a cap.

-

Place the vial in the microwave reactor and heat to 100-120 °C for 20-40 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow steps 7-11 from Protocol 1 for workup and purification.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The protocols detailed in this document provide a reliable framework for the Suzuki-Miyaura cross-coupling of this compound. The choice of palladium catalyst, base, and solvent system can be tailored to optimize the reaction for specific arylboronic acids. These methods offer an efficient route to a diverse range of 5-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are of significant interest to the pharmaceutical and drug discovery sectors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. This versatile cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and biologically active molecules. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 5-position via C-N bond formation opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1][2] Since its development, it has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1][3] The reaction is particularly valuable for the synthesis of arylamines, which can be challenging to prepare using traditional methods.[1]

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.[4][5] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity and preventing undesired side reactions.[1][6] This protocol focuses on providing a representative method for the amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various targeted therapeutic agents.

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline is depicted below. The process necessitates careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol is a general starting point for the Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific amine.

Materials:

-

N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk flask or sealed tube

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Solvent and Reagent Addition: Seal the flask with a septum and evacuate and backfill with argon (repeat three times). Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-5-(amino)-1,2,3,4-tetrahydroisoquinoline derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Summary of Reaction Parameters

The choice of reaction components is critical for a successful Buchwald-Hartwig amination. The following tables summarize typical catalysts, ligands, bases, and solvents used for similar transformations involving heteroaryl halides.

Table 1: Commonly Used Palladium Catalysts and Ligands

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | XPhos | 1-5 | A versatile and highly active system for a broad range of amines. |

| Pd(OAc)₂ | BINAP | 2-5 | A classic ligand, particularly effective for primary amines.[1] |

| Pd₂(dba)₃ | BrettPhos | 1-5 | Often used for challenging couplings, including those with primary amines.[2] |

| Pd(OAc)₂ | Xantphos | 1-5 | Effective for heteroaryl halides and can be used with various bases.[4] |

| Pd G3/G4 Precatalysts | (Self-ligated) | 1-3 | Air- and moisture-stable precatalysts offering high activity. |

Table 2: Common Bases and Solvents

| Base | Strength | Typical Solvent | Notes |

| NaOtBu | Strong | Toluene, Dioxane | A very common and effective base, but can be sensitive to functional groups. |

| Cs₂CO₃ | Moderate | Toluene, Dioxane | A milder base, often used for substrates with sensitive functional groups. |

| K₃PO₄ | Moderate | Toluene, Dioxane | Another mild base option, sometimes improving yields in specific cases.[6] |

| LiHMDS | Strong | THF | Can be used for substrates with protic functional groups.[2] |

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway.[1][2] It generally proceeds through three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting

Low yields or incomplete reactions in Buchwald-Hartwig aminations can often be attributed to several factors. The following decision tree provides a systematic approach to troubleshooting common issues.

Caption: A decision tree for troubleshooting low-yield reactions.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[4]

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).[4]

-

Many organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel N-Boc-5-amino-1,2,3,4-tetrahydroisoquinoline derivatives, thereby facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for the Sonogashira Reaction of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is of paramount importance in medicinal chemistry and drug development.[1][2] The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The ability to introduce an alkynyl moiety at the 5-position of the N-Boc-protected 3,4-dihydroisoquinoline ring system via the Sonogashira coupling provides a valuable synthetic handle for the construction of novel therapeutic agents and complex molecular architectures.[3]

These application notes provide detailed experimental protocols, representative reaction conditions, and expected outcomes for the Sonogashira reaction of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with various terminal alkynes. Both traditional palladium/copper co-catalyzed and copper-free conditions are presented to offer flexibility in experimental design.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of aryl bromides structurally similar to this compound. This data is intended to serve as a guideline for reaction optimization.

Table 1: Representative Conditions for Palladium/Copper Co-catalyzed Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6-12 | 85-95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | RT | 12-18 | 90-98 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 8-16 | 75-85 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 10-16 | 70-80 |

Table 2: Representative Conditions for Copper-Free Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 12-24 | 80-90 |

| 2 | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2-6 | 90-97 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 14-24 | 70-80 |

| 4 | Ethynylbenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12-18 | 85-95 |

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01-0.05 equiv)

-

Copper(I) iodide (CuI) (0.02-0.10 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine base.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-